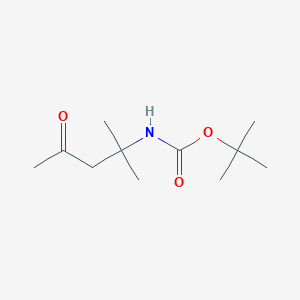![molecular formula C14H16N2O2 B8626805 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol](/img/structure/B8626805.png)
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is a compound that features a piperidine ring substituted with an oxazole moiety and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxazole rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the oxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(2-bromoacetyl)phenylpiperidine with an oxazole derivative can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxazole rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol involves its interaction with specific molecular targets. The oxazole and piperidine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
- 1-(3-Aminophenyl)piperidin-4-ol
- 1-(4-(2-Piperidin-1-yl-Ethoxy)-Phenyl)-1,2,3,4-Tetrahydro
- 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines
Uniqueness
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol is unique due to the combination of oxazole and piperidine rings in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of these rings allows for diverse chemical modifications and potential therapeutic applications .
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol |
InChI |
InChI=1S/C14H16N2O2/c17-13-2-1-8-16(10-13)12-5-3-11(4-6-12)14-15-7-9-18-14/h3-7,9,13,17H,1-2,8,10H2 |
InChI 键 |
GABWSJTUGPGPPD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C3=NC=CO3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
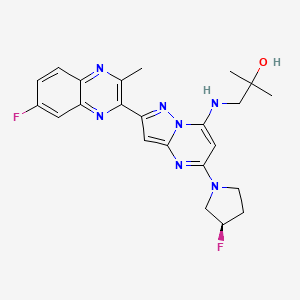
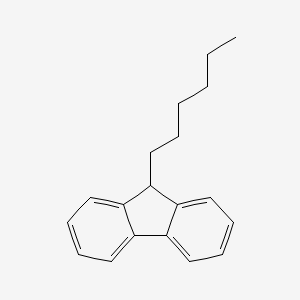
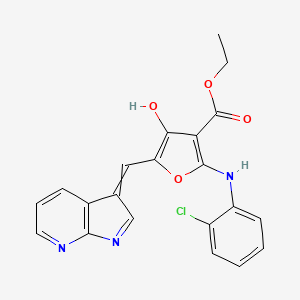
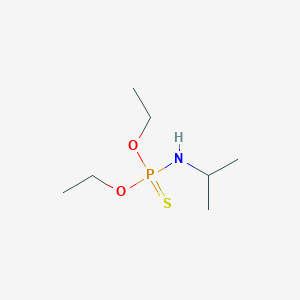
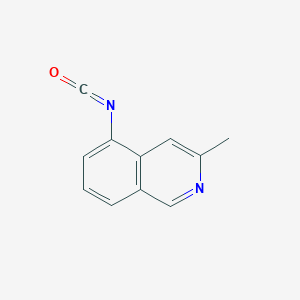
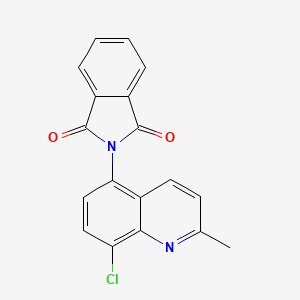
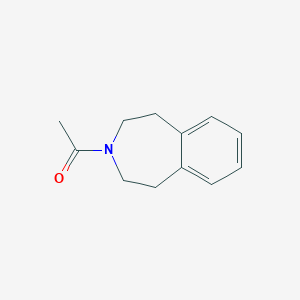
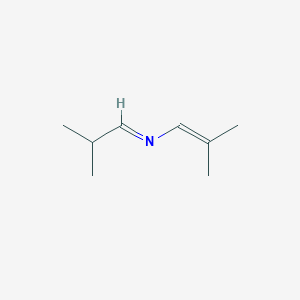
![(4R,10aR)-6-Ethyl-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B8626772.png)
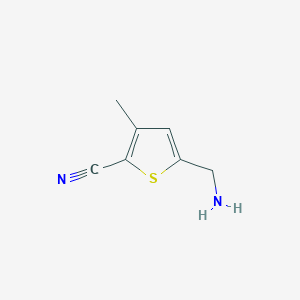
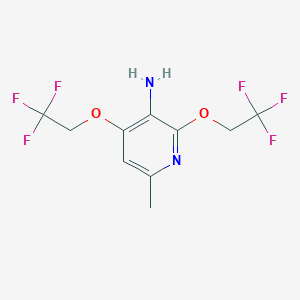
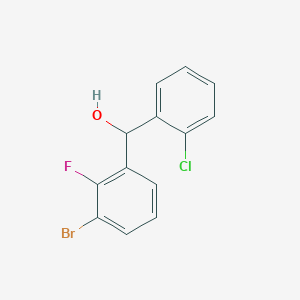
![2-[2-(2-Butoxyethoxy)ethoxy]-3,5-dichloro-6-fluoropyridine](/img/structure/B8626803.png)
